3-(5-(2-Chlorophenyl)-2-furyl)-N-(2,4-dichlorophenyl)-2-propenamide
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Overview
Description
3-(5-(2-Chlorophenyl)-2-furyl)-N-(2,4-dichlorophenyl)-2-propenamide is a complex organic compound known for its unique chemical structure and properties. This compound features a combination of chlorinated phenyl groups and a furan ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(2-Chlorophenyl)-2-furyl)-N-(2,4-dichlorophenyl)-2-propenamide typically involves the reaction of 2-chlorophenyl and 2,4-dichlorophenyl derivatives with a furan ring under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(5-(2-Chlorophenyl)-2-furyl)-N-(2,4-dichlorophenyl)-2-propenamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols.
Scientific Research Applications
3-(5-(2-Chlorophenyl)-2-furyl)-N-(2,4-dichlorophenyl)-2-propenamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and applications in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(5-(2-Chlorophenyl)-2-furyl)-N-(2,4-dichlorophenyl)-2-propenamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-3-(2,5-dimethoxyphenyl)acrylonitrile
- 2-(4-Chlorophenyl)-3-(2,6-dichlorophenyl)acrylonitrile
- 3-(2-Chlorophenyl)-2-(4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl)acrylonitrile
Uniqueness
3-(5-(2-Chlorophenyl)-2-furyl)-N-(2,4-dichlorophenyl)-2-propenamide stands out due to its unique combination of chlorinated phenyl groups and a furan ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
853355-98-3 |
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Molecular Formula |
C19H12Cl3NO2 |
Molecular Weight |
392.7 g/mol |
IUPAC Name |
(E)-3-[5-(2-chlorophenyl)furan-2-yl]-N-(2,4-dichlorophenyl)prop-2-enamide |
InChI |
InChI=1S/C19H12Cl3NO2/c20-12-5-8-17(16(22)11-12)23-19(24)10-7-13-6-9-18(25-13)14-3-1-2-4-15(14)21/h1-11H,(H,23,24)/b10-7+ |
InChI Key |
MSNDRYQVXQNZIM-JXMROGBWSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/C(=O)NC3=C(C=C(C=C3)Cl)Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=CC(=O)NC3=C(C=C(C=C3)Cl)Cl)Cl |
Origin of Product |
United States |
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